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Cat. No.: B11936002 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Thalidomide-O-C11-acid as a critical

component in the field of targeted protein degradation. As a synthesized E3 ligase ligand-linker

conjugate, it incorporates the well-characterized thalidomide moiety, which recruits the

Cereblon (CRBN) E3 ubiquitin ligase, and a C11 carboxylic acid linker, facilitating its

conjugation to a target protein ligand to form a Proteolysis Targeting Chimera (PROTAC). This

document details the binding properties of the thalidomide core to CRBN, outlines key

experimental protocols for characterizing such interactions, and illustrates the underlying

molecular mechanisms and experimental workflows.

Core Concepts in Thalidomide-Mediated Protein
Degradation
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), function as

"molecular glues" by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-

DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1][2][3] This binding event modulates

the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent

proteasomal degradation of "neosubstrate" proteins that are not the natural targets of CRBN.[1]

[4] This mechanism has been harnessed in the development of PROTACs, which are

heterobifunctional molecules designed to bring a protein of interest (POI) into proximity with an

E3 ligase to trigger the POI's degradation.[5][6] Thalidomide-O-C11-acid is a building block for

constructing such PROTACs, providing the crucial link to the CRBN E3 ligase.[5][7]
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Data Presentation: Quantitative Binding Affinities
While specific quantitative binding data for Thalidomide-O-C11-acid is not extensively

available in peer-reviewed literature, the binding affinity of the core thalidomide molecule and

its clinically relevant derivatives to CRBN is well-documented. The addition of a linker at the 4-

position of the phthalimide ring is generally considered to have a minimal impact on the direct

binding affinity to CRBN, as this part of the molecule extends out of the primary binding pocket.

[1] The following table summarizes the reported binding affinities for thalidomide and its

analogs.

Compound
Dissociation
Constant (Kd)

Assay Method Notes

Thalidomide ~250 nM Not Specified

(S)-thalidomide

~10-fold stronger

binding than (R)-

enantiomer

Competitive Elution

Assay

The (S)-enantiomer is

the more active

binder.[5]

Lenalidomide ~178 nM Not Specified
Binds more strongly

than thalidomide.[5]

Pomalidomide ~157 nM Not Specified
Binds more strongly

than thalidomide.[5]

Thalidomide-O-C11-

acid
Not Publicly Available -

Binding affinity is

expected to be

comparable to

thalidomide.

Experimental

determination is

required for a precise

value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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